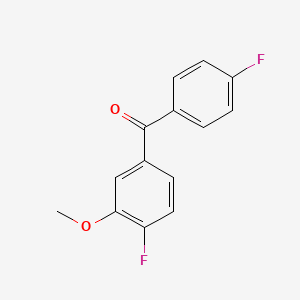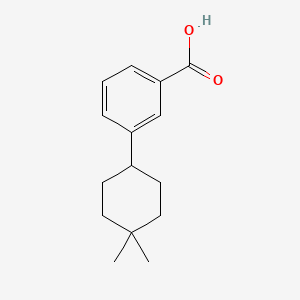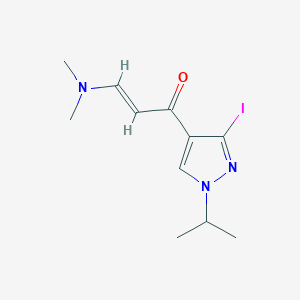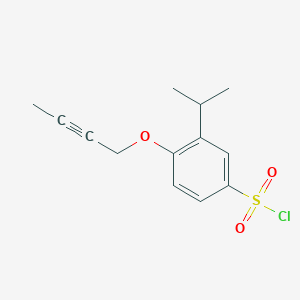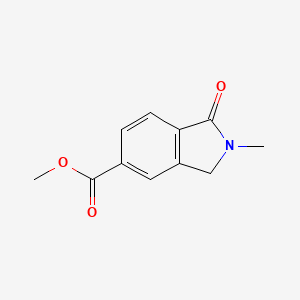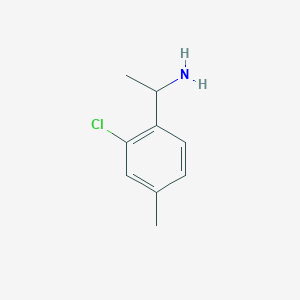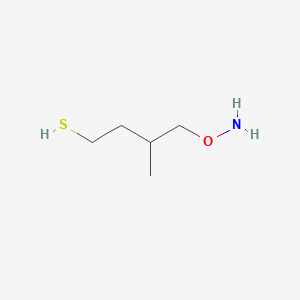
4-(Aminooxy)-3-methylbutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminooxy)-3-methylbutane-1-thiol is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a thiol group (-SH) attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy group and the thiol group onto a butane backbone. One common method involves the reaction of 3-methylbutane-1-thiol with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium and may require the use of catalysts such as aniline or phenylenediamine derivatives to accelerate the formation of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminooxy)-3-methylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime bond can be reduced to form amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy group in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through oxime ligation and other click chemistry reactions.
Biology: Employed in bioconjugation techniques to label proteins and peptides.
Medicine: Potential use in drug development as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with carbonyl compounds to form stable oxime bonds. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. This reaction is highly chemoselective and can be performed under mild conditions, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Contains an aminooxy group and is used in similar bioconjugation reactions.
Aminooxyethyl propionate: Another aminooxy-containing compound used in analytical chemistry.
Uniqueness
4-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile reagent in synthetic and analytical chemistry.
Propriétés
Formule moléculaire |
C5H13NOS |
|---|---|
Poids moléculaire |
135.23 g/mol |
Nom IUPAC |
O-(2-methyl-4-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2-3-8)4-7-6/h5,8H,2-4,6H2,1H3 |
Clé InChI |
OPTPHFWXFKPYFK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCS)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
